N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide
Description
This compound features a piperazine core linked to a 2-(trifluoromethyl)benzoyl group and an acetamide side chain substituted with a 1-cyano-1-cyclopropylethyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyano-cyclopropyl substituent introduces steric and electronic effects that may influence target binding and solubility. Its molecular formula is C₂₀H₂₂F₃N₅O₂, with a calculated molecular weight of 433.42 g/mol.
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O2/c1-19(13-24,14-6-7-14)25-17(28)12-26-8-10-27(11-9-26)18(29)15-4-2-3-5-16(15)20(21,22)23/h2-5,14H,6-12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANYFYUJLAQBSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(1-Cyano-1-cyclopropylethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H18F3N3O
- Molecular Weight : 315.32 g/mol
- IUPAC Name : N-(1-cyano-1-cyclopropylethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the context of receptor modulation and enzyme inhibition. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. This structural feature may also contribute to its binding affinity to target proteins.
Potential Targets:
- Janus Kinase (JAK) : Compounds similar in structure have been noted for their ability to inhibit JAK pathways, which are crucial in inflammatory responses and autoimmune diseases .
- Receptor Tyrosine Kinases (RTKs) : The compound may exhibit inhibitory effects on RTKs involved in cancer progression.
Biological Activity
Research indicates that derivatives of this compound exhibit a range of biological activities, including:
- Antitumor Activity : Similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, pyrazole derivatives have been documented to inhibit BRAF(V600E) and EGFR, which are critical in certain cancers .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in conditions like rheumatoid arthritis or psoriasis.
Antitumor Efficacy
In a study examining the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-231), it was found that certain pyrazole derivatives exhibited significant cytotoxicity. The combination of these compounds with doxorubicin showed a synergistic effect, enhancing the overall therapeutic efficacy against resistant cancer types .
In vitro Studies
In vitro assays have demonstrated that compounds with similar structures can inhibit cell growth in various cancer models. For example, a study reported that pyrazole derivatives showed notable activity against Plasmodium falciparum, indicating potential applications in antimalarial therapies .
Data Table: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Key Structural Features
The target compound shares a common piperazine-acetamide scaffold with several analogs (Table 1). Differences arise in the substituents on the acetamide nitrogen and the benzoyl group:
Table 1: Structural and Physical Property Comparison
Functional Insights
- However, this may reduce membrane permeability relative to smaller groups (e.g., methyl in Compound 12 (Ev2)). The 2,2-dimethylpropanamide group in 8e (Ev3) is highly lipophilic, which could enhance blood-brain barrier penetration but may increase metabolic instability .
- Analogs with phenyl (Compound 14, Ev2) or 3,4-difluorophenyl (8c, Ev3) substituents exhibit reduced electron-withdrawing effects, which may weaken target affinity .
- Synthetic Routes: The target compound’s synthesis likely involves coupling a 2-(trifluoromethyl)benzoyl-piperazine intermediate with a cyano-cyclopropylethyl acetamide precursor, analogous to methods in Ev3 (e.g., HATU-mediated amidation) . In contrast, Compound 14 (Ev2) uses simpler SN2 reactions between chloroacetamide and piperazine derivatives .
Pharmacological Implications
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
- Anticonvulsant Activity : Compounds with 3-(trifluoromethyl)phenyl acetamide substituents (e.g., Compound 14, Ev2) show moderate anticonvulsant effects in rodent models, suggesting the target compound may share this profile .
- Anticancer Potential: Piperazine-acetamide derivatives with pyridinyl or benzothiazole groups (Ev3, Ev5) exhibit kinase inhibition, but the target compound’s unique substituents may alter selectivity .
- Metabolic Stability: The cyano-cyclopropyl group may reduce oxidative metabolism compared to 2,2-dimethylpropanamide (8e, Ev3), enhancing half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
